Boldenone undecanoate

Catalog No.
S13938714
CAS No.
M.F
C30H46O3
M. Wt
454.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boldenone undecanoate

Product Name

Boldenone undecanoate

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] undecanoate

Molecular Formula

C30H46O3

Molecular Weight

454.7 g/mol

InChI

InChI=1S/C30H46O3/c1-4-5-6-7-8-9-10-11-12-28(32)33-27-16-15-25-24-14-13-22-21-23(31)17-19-29(22,2)26(24)18-20-30(25,27)3/h17,19,21,24-27H,4-16,18,20H2,1-3H3/t24-,25-,26-,27-,29-,30-/m0/s1

InChI Key

YRLFCTLEPMMSHQ-CNQKSJKFSA-N

Canonical SMILES

CCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)C=CC34C)C

Isomeric SMILES

CCCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C

Boldenone undecylenate is a synthetic anabolic-androgenic steroid derived from testosterone, specifically the undecylenate ester of boldenone. It possesses a chemical formula of C30H44O3C_{30}H_{44}O_{3} and is known for its strong anabolic properties with moderate androgenic effects. The compound is characterized by a double bond between the first and second carbon atoms, distinguishing it from testosterone and contributing to its unique pharmacological profile. Boldenone undecylenate is commonly used in veterinary medicine, particularly for enhancing muscle growth in horses, and is marketed under various brand names such as Equipoise and Boldebal H .

Boldenone undecylenate undergoes various metabolic transformations in the body. Upon intramuscular injection, it forms a depot from which it is slowly released, converting into the active form, boldenone. This conversion involves hydrolysis of the undecylenate ester, allowing boldenone to exert its biological effects as an androgen receptor agonist. The compound can also be converted by 5α-reductase into 1-testosterone, although its affinity for this enzyme is relatively low .

Boldenone undecylenate can be synthesized through several chemical pathways. The synthesis typically involves:

  • Preparation of Boldenone: This is achieved by dehydrogenating testosterone at the C1 and C2 positions.
  • Esterification: Boldenone undergoes esterification with undecylenic acid to form boldenone undecylenate.
  • Purification: The final product is purified through recrystallization or chromatography techniques to ensure high purity suitable for pharmaceutical use .

Studies have shown that boldenone undecylenate interacts with various biological systems:

  • Androgen Receptor Binding: It binds to androgen receptors, influencing gene transcription related to muscle growth and metabolism.
  • Oxidative Stress: Research indicates that boldenone may induce oxidative stress in hepatic and renal tissues, leading to potential hepatorenal impairment. Antioxidants like vitamin C have been studied for their protective effects against these adverse outcomes .
  • Hormonal Interactions: Its use can affect the levels of other hormones in the body, including cortisol and insulin-like growth factor 1 (IGF-1), which are critical for muscle development .

Boldenone undecylenate shares similarities with several other anabolic steroids but has distinct characteristics that set it apart:

Compound NameAnabolic ActivityAndrogenic ActivityEstrogenic ActivityDuration of Action
Boldenone undecylenateHighModerateLowLong
MetandienoneHighHighModerateShort
Nandrolone decanoateModerateLowLowLong
Trenbolone acetateVery HighHighLowShort
TestosteroneHighHighModerateVaries

Uniqueness of Boldenone Undecylenate:

  • Anabolic vs. Androgenic Ratio: Boldenone undecylenate has a more favorable anabolic-to-androgenic ratio compared to many other steroids, making it appealing for muscle gain without excessive androgenic side effects.
  • Low Hepatotoxicity: Unlike many oral anabolic steroids that are 17α-alkylated (which can lead to liver damage), boldenone undecylenate is non-17α-alkylated and has a lower risk of hepatotoxicity .

Boldenone undecanoate traces its origins to mid-20th-century pharmaceutical innovation. The parent compound, boldenone (δ^1-testosterone), was first patented in 1949 by Ciba, a Swiss pharmaceutical company, as part of broader efforts to develop synthetic steroids with enhanced anabolic properties. By the 1950s and 1960s, esterification techniques were applied to boldenone to improve its pharmacokinetic profile, leading to the creation of boldenone undecanoate. This esterification involved attaching an undecanoate (11-carbon) ester chain to the 17β-hydroxyl group of boldenone, a modification designed to prolong its release and half-life in biological systems.

Initially introduced for human clinical use under the brand name Parenabol in the 1960s, boldenone undecanoate was later discontinued in medical practice due to shifting therapeutic priorities and regulatory concerns. However, its veterinary applications flourished, particularly in equine medicine, where it remains a tool for promoting lean muscle mass and recovery. The transition from human to veterinary use marked a pivotal milestone, underscoring the compound’s adaptability and enduring utility in diverse biological contexts.

Academic Significance in Steroid Pharmacology

Boldenone undecanoate occupies a unique niche in steroid pharmacology due to its structural and functional characteristics. As a derivative of testosterone, it features a 1,2-diene modification (double bond between carbons 1 and 2), which reduces its androgenic potency while preserving strong anabolic activity. This structural alteration minimizes binding to the androgen receptor’s androgenic domain, making it a subject of interest for studying receptor-ligand interactions.

Recent advancements in synthetic biology have further elevated its academic profile. For instance, a 2023 study demonstrated a chemoenzymatic cascade process for producing (+)-boldenone undecanoate using engineered Escherichia coli strains. This method achieved a space-time yield (STY) of 10.83 g L⁻¹ h⁻¹ in continuous flow systems, representing a tenfold improvement over traditional batch synthesis. Such innovations highlight the compound’s role in advancing green chemistry and biomanufacturing paradigms.

Structural and Functional Features

The undecanoate ester chain confers distinct pharmacokinetic properties. Compared to shorter esters like acetate or propionate, the 11-carbon chain slows hydrolysis by esterases, resulting in a biological half-life of approximately 14 days. This prolonged activity is reflected in the compound’s relative molecular weight (1.58 times that of free boldenone) and its anabolic-androgenic steroid (AAS) content (63% by weight).

Table 1: Comparative Analysis of Anabolic Steroid Esters

Steroid EsterEster Chain LengthRelative Molecular WeightAAS Content (%)Half-Life (Days)
Boldenone undecanoate111.586314
Testosterone enanthate71.377310
Nandrolone decanoate101.566412

Data adapted from structural comparisons in pharmacological literature.

Synthetic Pathways and Innovations

Traditional synthesis of boldenone undecanoate involves multi-step chemical reactions starting from 4-androstene-3,17-dione (4-AD). However, modern biocatalytic approaches have revolutionized production. The aforementioned 2023 study employed a dual-enzyme cascade (Δ¹-dehydrogenase and 17β-carbonyl reductase) in a single E. coli strain to convert 4-AD directly into (+)-boldenone, which was then esterified to form the undecanoate derivative. This method achieved 75% overall yield in continuous flow systems, underscoring its efficiency and scalability.

Androgen Receptor Agonism and Transcriptional Regulation

Boldenone undecanoate exerts its pharmacological effects through its primary mechanism as an androgen receptor agonist, functioning as a synthetic derivative of testosterone with a distinctive molecular structure [1]. The compound operates through the classical genomic pathway of androgen action, wherein the active metabolite boldenone binds to intracellular androgen receptors located predominantly in the cytoplasm [2]. This binding initiates a cascade of molecular events fundamental to its anabolic properties.

The androgen receptor binding process involves boldenone crossing the plasma membrane and entering the cytoplasm, where it encounters androgen receptors associated with heat shock proteins and other chaperone molecules [2]. Upon ligand binding, the receptor undergoes conformational changes that facilitate dissociation from chaperone proteins, particularly heat shock protein 90 and heat shock protein 70 [3]. This dissociation enables the formation of the boldenone-androgen receptor complex, which subsequently translocates from the cytoplasm to the nucleus through a process mediated by the nuclear localization signal located at residues 617-633 of the androgen receptor [4].

Nuclear translocation represents a critical step in the transcriptional activation process, as the androgen receptor requires active transport across the nuclear membrane due to its molecular weight of approximately 110 kilodaltons [4]. Research has demonstrated that androgen binding induces conformational changes that expose the nuclear localization signal, thereby facilitating binding to importin-alpha and promoting nuclear import [4]. The nuclear localization signal consists of two clusters of basic amino acids separated by ten residues, forming a highly conserved motif among steroid hormone receptors [4].

Once within the nucleus, the boldenone-androgen receptor complex undergoes homodimerization, forming functional dimers capable of binding to specific DNA sequences known as androgen response elements [2]. These androgen response elements are located within the regulatory regions of androgen-responsive genes and serve as the primary sites for transcriptional regulation [2]. The binding of the receptor dimer to androgen response elements facilitates the recruitment of various coactivator proteins, including cyclic adenosine monophosphate response element-binding protein binding protein and steroid receptor coactivators 1, 2, and 3 [3].

The transcriptional machinery assembly involves the sequential recruitment of histone acetyltransferase enzymes and essential coregulators, which modify chromatin structure to enhance gene accessibility [2]. This process culminates in the binding of TATA-binding protein followed by general transcription factors and RNA polymerase II, initiating the transcription of androgen-regulated genes [2]. The specificity of gene expression is determined by the particular androgen response element sequences and the associated regulatory proteins present in different target tissues.

Boldenone demonstrates structural similarity to testosterone but possesses an additional double bond at the 1-2 position, which influences its binding characteristics and transcriptional activity [5] [6]. This structural modification affects the compound's interaction with the androgen receptor ligand-binding domain, potentially altering the conformation of the receptor and its subsequent ability to regulate gene transcription [7]. The ligand-binding domain undergoes conformational changes upon boldenone binding, creating specific interaction surfaces that determine the recruitment of different coregulatory proteins.

The transcriptional regulation mediated by boldenone involves the upregulation of genes associated with protein synthesis, muscle growth, and anabolic processes [3]. Key target genes include insulin-like growth factor-1, which plays a crucial role in muscle hypertrophy and protein accretion [3]. Additionally, the compound influences the expression of genes involved in nutrient sensing, storage, and transport, including glucose transporter 3 and various metabolic enzymes [3]. The androgen receptor complex also regulates satellite cell differentiation genes such as myogenin, contributing to muscle fiber development and repair [3].

Anabolic Pathway Activation in Target Tissues

The anabolic effects of boldenone undecanoate in target tissues result from the activation of multiple interconnected pathways that collectively promote protein synthesis, nitrogen retention, and muscle hypertrophy [8] [6]. The primary anabolic pathway involves the stimulation of protein synthesis through both direct transcriptional effects and indirect mechanisms involving growth factor signaling cascades.

Protein synthesis enhancement represents the fundamental anabolic mechanism through which boldenone undecanoate promotes muscle growth [9] [6]. The compound stimulates ribosomal protein synthesis and increases the efficiency of messenger ribonucleic acid translation, leading to enhanced production of structural and functional proteins within muscle fibers [3]. This process involves the activation of key regulatory proteins in the protein synthesis pathway, including ribosomal protein S6 kinase 1 and eukaryotic translation initiation factor 4E-binding protein 1 [10].

The mechanistic target of rapamycin pathway serves as a central hub for anabolic signaling in response to boldenone treatment [10]. Activation of this pathway occurs through multiple upstream signals, including insulin-like growth factor-1 and phosphoinositide 3-kinase/protein kinase B signaling [11] [10]. The mechanistic target of rapamycin complex 1 phosphorylates downstream effectors that directly regulate protein synthesis, including S6 kinase 1 and 4E-binding protein 1 [10]. Phosphorylation of S6 kinase 1 leads to increased ribosomal protein S6 phosphorylation, enhancing ribosomal biogenesis and translation initiation [10].

Nitrogen retention represents another critical component of the anabolic response to boldenone undecanoate [8] [6]. Enhanced nitrogen retention occurs through increased amino acid uptake by muscle cells and reduced protein degradation rates [8]. The compound promotes positive nitrogen balance by stimulating protein production while simultaneously reducing protein destruction through the inhibition of catabolic pathways [8]. This dual mechanism ensures that net protein accretion exceeds protein breakdown, resulting in muscle mass gains.

Insulin-like growth factor-1 signaling plays a pivotal role in mediating the anabolic effects of boldenone in target tissues [11] [12]. The compound upregulates insulin-like growth factor-1 expression through androgen receptor-mediated transcriptional activation, leading to increased local production of this potent anabolic factor [3] [11]. Insulin-like growth factor-1 subsequently activates its own receptor, initiating a cascade of downstream signaling events that promote muscle hypertrophy and protein synthesis [11] [12].

The insulin-like growth factor-1 signaling cascade involves the sequential activation of phosphoinositide 3-kinase, protein kinase B, and mechanistic target of rapamycin complex 1 [11] [12]. This pathway promotes protein synthesis through multiple mechanisms, including enhanced amino acid uptake, increased ribosomal biogenesis, and activation of translation initiation factors [12]. Additionally, insulin-like growth factor-1 signaling inhibits protein degradation by suppressing the activity of forkhead box O transcription factors, which regulate the expression of muscle-specific ubiquitin ligases [11].

Satellite cell activation represents an important mechanism through which boldenone undecanoate promotes muscle growth and repair [13]. Satellite cells are muscle stem cells that remain quiescent under normal conditions but become activated in response to anabolic stimuli [13]. Boldenone treatment increases satellite cell number and promotes their proliferation, contributing to muscle fiber hypertrophy and regeneration [13]. The androgen receptor is expressed in satellite cells, and its activation by boldenone directly stimulates satellite cell proliferation and differentiation [13].

The activation of satellite cells involves complex interactions between androgen receptor signaling and various growth factors, including insulin-like growth factor-1 [13]. These interactions promote the transition of satellite cells from a quiescent state to an activated, proliferative state [13]. Subsequently, activated satellite cells differentiate into myoblasts and ultimately fuse with existing muscle fibers or form new muscle fibers, contributing to overall muscle mass increases [13].

Metabolic pathway modulation represents an additional mechanism through which boldenone undecanoate exerts its anabolic effects [3]. The compound influences glucose metabolism by upregulating glucose transporter expression and enhancing glucose uptake by muscle cells [3]. This increased glucose availability supports the energy demands of enhanced protein synthesis and muscle growth processes [3]. Furthermore, boldenone affects lipid metabolism by promoting the utilization of fatty acids for energy production while preserving amino acids for protein synthesis [3].

Anabolic Pathway ComponentMechanism of ActionPrimary Effects
Mechanistic Target of Rapamycin Complex 1Phosphorylation of S6K1 and 4E-BP1Enhanced protein synthesis, ribosomal biogenesis
Insulin-like Growth Factor-1 SignalingReceptor activation and downstream cascadeMuscle hypertrophy, protein accretion
Satellite Cell ActivationAndrogen receptor-mediated proliferationMuscle fiber formation and repair
Nitrogen RetentionIncreased protein synthesis, decreased degradationPositive nitrogen balance
Glucose MetabolismEnhanced glucose transporter expressionIncreased energy availability for anabolism

Comparative Binding Affinities Among Synthetic Androgens

The comparative analysis of binding affinities among synthetic androgens provides crucial insights into the relative potency and selectivity of boldenone undecanoate compared to other anabolic-androgenic steroids [14] [15]. Binding affinity measurements typically employ competitive binding assays using tritiated reference compounds and isolated androgen receptors from various target tissues.

Boldenone demonstrates intermediate binding affinity for the androgen receptor when compared to other synthetic androgens in the steroid class [15]. According to comparative binding studies, boldenone exhibits a relative binding affinity of approximately 50-75% compared to the reference compound methyltrienolone, which possesses the highest affinity among tested androgens [15]. This intermediate affinity positions boldenone between highly potent synthetic androgens and those with lower receptor binding characteristics.

The structural determinants of androgen receptor binding affinity involve specific molecular interactions between the steroid nucleus and amino acid residues within the receptor ligand-binding domain [7] [16]. Crystal structure analyses have revealed that high-affinity androgens typically possess a ketone group at the C3 position and a hydroxyl group at the 17-beta position [16]. Boldenone maintains these essential structural features while incorporating an additional double bond at the 1-2 position, which influences its overall binding characteristics [5].

Comparative studies have demonstrated that dihydrotestosterone exhibits superior binding affinity compared to testosterone, with approximately 2-fold higher affinity and a 5-fold reduction in dissociation rate [17] [2]. This enhanced binding results from specific geometric arrangements of atoms forming electrostatic interactions at both extremities of the steroid nucleus [7]. Boldenone's binding affinity falls between these two natural androgens, reflecting its structural modifications and their impact on receptor interaction.

The binding affinity hierarchy among commonly studied synthetic androgens follows a specific pattern based on structural characteristics [14]. Methyltrienolone demonstrates the highest binding affinity, followed by nandrolone, methenolone, testosterone, and mesterolone in descending order [14]. Boldenone occupies an intermediate position within this hierarchy, with binding characteristics that reflect its unique structural features [15].

Tissue-specific variations in androgen receptor binding have been observed for different synthetic androgens, including boldenone [14]. Comparative binding studies using androgen receptors isolated from skeletal muscle, prostate gland, and other target tissues have revealed differential affinities depending on the tissue source [14]. These variations may result from tissue-specific androgen receptor isoforms or associated cofactors that influence ligand binding characteristics.

The relationship between binding affinity and biological activity is complex and not always directly proportional [7]. While binding affinity provides important information about receptor interaction strength, the biological potency of synthetic androgens depends on additional factors including receptor activation efficiency, coactivator recruitment, and downstream signaling cascade activation [7]. Some androgens with moderate binding affinities may exhibit potent biological effects due to enhanced receptor activation or more efficient transcriptional machinery recruitment.

Hydrophobic interactions contribute significantly to the binding affinity differences observed among synthetic androgens [7]. Crystal structure analyses have revealed that compounds with additional hydrophobic groups, such as extra methyl substituents, can form more numerous van der Waals contacts with the receptor ligand-binding domain [7]. These additional interactions may compensate for other structural differences and contribute to enhanced overall binding affinity.

Synthetic AndrogenRelative Binding Affinity (%)Structural CharacteristicsBinding Classification
Methyltrienolone100 (Reference)17α-methyl, Δ9,11 double bondsHighest affinity
Nandrolone154-15519-nortestosterone derivativeHigh affinity
Boldenone50-75Δ1-testosterone, 1,2 double bondIntermediate affinity
Testosterone45-125Natural androgenModerate affinity
MesteroloneVariable1α-methyl-dihydrotestosteroneLower affinity

The pharmacokinetic properties of synthetic androgens are influenced by their binding affinities and structural characteristics [18]. Compounds with higher binding affinities tend to exhibit longer residence times at the receptor and may demonstrate more prolonged biological effects [18]. Boldenone undecanoate's intermediate binding affinity contributes to its characteristic pharmacological profile, providing sustained anabolic effects without excessive androgenic potency [18].

Boldenone undecanoate is the long-acting undecanoate ester of boldenone, which naturally occurs in equine systems through endogenous biosynthetic pathways. Research has definitively established that boldenone is produced endogenously in entire male horses, with the testis serving as the primary site of biosynthesis [1] [2].

Qualitative analysis of equine testicular homogenates has demonstrated the presence of boldenone and its related compound boldienone at trace levels in testicular tissue [2] [3]. The endogenous production pathway involves the conversion of testosterone and androstenedione to boldenone through the action of 3-ketosteroid Δ1-dehydrogenase enzymes [2] [4]. When testicular homogenates were incubated with deuterium-labeled testosterone and androstenedione, the corresponding stable isotope analogues of boldenone and boldienone were formed, providing direct evidence for the biosynthetic conversion [2] [3].

The detection of boldenone sulphate conjugates in equine urine provides further evidence for endogenous production [1]. This sulphated form represents the natural metabolic pathway for boldenone in equine systems, where the hormone undergoes phase II conjugation for excretion. The identification of these conjugated forms has been crucial for establishing threshold concentrations that distinguish between endogenous production and exogenous administration in anti-doping applications [1] [2].

The biosynthetic pathway also involves the formation of 2-hydroxyandrostenedione as a potential intermediate compound [2] [4]. This finding suggests that the conversion of testosterone and androstenedione to boldenone may proceed through hydroxylation steps before the final dehydrogenation reaction. The presence of these intermediates indicates a complex enzymatic cascade rather than a simple single-step conversion.

Microbial Δ1-Dehydrogenation of Steroid Precursors

Microbial Δ1-dehydrogenation represents a fundamental biochemical transformation in steroid metabolism, catalyzed by 3-ketosteroid Δ1-dehydrogenases that introduce a double bond between the C1 and C2 positions of the steroid A-ring [5] [6]. These flavin adenine dinucleotide-dependent enzymes are widely distributed among microorganisms, particularly in bacteria belonging to the phylum Actinobacteria [5] [6].

The enzyme mechanism involves the abstraction of hydrogen atoms from the C1 and C2 positions of 3-ketosteroid substrates [6]. The crystal structure of 3-ketosteroid Δ1-dehydrogenase from Rhodococcus erythropolis reveals key catalytic residues including tyrosine residues at positions 119, 318, and 487, along with glycine at position 491 [6]. The catalytic mechanism involves keto-enol tautomerization promoted by these tyrosine residues, with the flavin adenine dinucleotide cofactor accepting hydride ions from the substrate [6].

Pseudomonas aeruginosa has been identified as a particularly effective organism for steroid biotransformation, capable of single-step conversion of corn oil phytosterols to boldenone [7]. The optimized biotransformation process achieved 53.6% boldenone production with overall biotransformation efficiency reaching 91.9% [7]. The proposed biochemical pathway involves side-chain cleavage of phytosterols to produce androstenedione, followed by reduction to testosterone, with both compounds subsequently converted to boldenone through 17-carbonyl reduction or 1,2-dehydrogenation reactions [7].

Mycolicibacterium neoaurum represents another important microbial system for steroid biotransformation [8] [9]. Recombinant strains with blocked endogenous steroid degradation activities and expressing heterologous 3-ketosteroid Δ1-dehydrogenase genes have been developed for selective steroid production [8]. The biotransformation of hydrocortisone to prednisolone by engineered Mycolicibacterium smegmatis achieved 95.4% yield, demonstrating the industrial potential of these systems [8].

The diversity of microbial Δ1-dehydrogenases includes enzymes from Nocardioides simplex, which possess broad substrate specificity and can convert various 3-ketosteroid compounds including those with substituents at multiple positions [8] [10]. The enzyme from Propionibacterium species exhibits particularly high specific activity and can process substrates with diverse structural modifications [10].

Fecal Microbiome Contributions to Metabolic Conversion

The fecal microbiome plays a significant role in steroid hormone metabolism and the formation of boldenone-related compounds through microbial biotransformation processes [11] [12]. Equine fecal samples demonstrate substantial Δ1-dehydrogenase activity, with microorganisms capable of converting testosterone and androstenedione to boldenone and boldione respectively [11].

Incubation studies using stable isotope-labeled precursors have revealed that fecal microorganisms can produce boldenone from testosterone through Δ1-dehydrogenation reactions [11]. The formation of Δ1-progesterone has been identified as a novel biomarker for microbial activity in steroid biotransformation, appearing consistently in samples where microbial conversion has occurred [11] [12]. This compound was not detected in non-incubated urine samples or following exogenous boldenone administration, making it a valuable indicator of microbial versus administered steroid presence [11].

The fecal microbiome contains diverse bacterial species capable of steroid metabolism, including members of the genus Clostridium that possess specialized enzyme systems for steroid hormone reduction [13] [14]. Clostridium steroidoreducens represents a novel human gut bacterium that reduces various steroid hormones including cortisol, progesterone, and testosterone to tetrahydrosteroid products [14]. The organism possesses a complete reductive steroid hormone pathway involving three key enzymes: OsrA (3-oxo-Δ1-steroid hormone reductase), OsrB (3-oxo-Δ4-steroid hormone reductase), and OsrC (3-oxo-5β-steroid hormone oxidoreductase) [14].

The gut microbiome's steroid-metabolizing capacity has broader implications for host physiology, as microbial steroid metabolites can reenter systemic circulation through enterohepatic circulation [13]. This process allows fecal microbiome-derived steroid products to influence host hormone homeostasis and potentially contribute to various physiological and pathological processes [13].

Research has demonstrated that the presence of specific bacterial enzymes in fecal metagenomes correlates with certain disease states, with osrA and osrB homologs being enriched in Crohn's disease patients [14]. This finding suggests that alterations in fecal microbiome steroid metabolism may contribute to inflammatory conditions through the depletion of anti-inflammatory corticosteroids [14].

The metabolic conversion capabilities of fecal microorganisms extend beyond simple dehydrogenation reactions to include complex multi-step transformations involving side-chain modifications and ring system alterations [13] [15]. These processes contribute to the formation of diverse steroid metabolites that may have distinct biological activities compared to their parent compounds [13].

Pathway ComponentKey OrganismsPrimary EnzymesSubstrate SpecificityConversion Efficiency
Equine testicular productionTesticular tissue3-ketosteroid Δ1-dehydrogenaseTestosterone, AndrostenedioneTrace levels
Microbial Δ1-dehydrogenationPseudomonas aeruginosaKstD enzymes3-ketosteroids53.6% optimized
Fecal microbiome conversionEquine fecal bacteriaMicrobial dehydrogenasesTestosterone, AndrostenedioneVariable
Phytosterol biotransformationMycolicibacterium neoaurumSide-chain cleavage enzymesCorn oil phytosterols91.9% overall
Enzyme SystemCofactor RequirementsMechanismProducts
3-ketosteroid Δ1-dehydrogenaseFADC1-C2 double bond formationBoldenone, Boldienone
Side-chain cleavage complexCoASteroid side-chain truncationAndrostenedione, Testosterone
OsrABC reductive pathwayNADHSteroid hormone reductionTetrahydrosteroid products
17β-hydroxysteroid dehydrogenaseNAD+/NADHCarbonyl reductionTestosterone, Boldenone

XLogP3

8.7

Hydrogen Bond Acceptor Count

3

Exact Mass

454.34469533 g/mol

Monoisotopic Mass

454.34469533 g/mol

Heavy Atom Count

33

Dates

Last modified: 08-10-2024

Explore Compound Types